

Application Notes and Protocols for Biosensors Using Functionalized MoSe₂ Nanosheets

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of biosensors based on functionalized **Molybdenum Diselenide** (MoSe₂) nanosheets. MoSe₂ nanosheets are a promising two-dimensional (2D) material for biosensing applications due to their unique electronic and optical properties, large surface area, and good biocompatibility. Functionalization of MoSe₂ nanosheets enhances their stability, selectivity, and sensitivity, making them suitable for the detection of a wide range of biomolecules crucial in research and drug development.

Synthesis of MoSe₂ Nanosheets

The foundation of a reliable biosensor is the quality of the nanomaterial. The hydrothermal method is a common and effective technique for synthesizing MoSe₂ nanosheets.

Experimental Protocol: Hydrothermal Synthesis of MoSe₂ Nanosheets

Materials:

- Sodium Molybdate (Na₂MoO₄)
- Selenium (Se) powder



- Hydrazine hydrate (N₂H₄·H₂O)
- Deionized (DI) water
- Ethanol
- Teflon-lined stainless-steel autoclave

- Precursor Solution Preparation:
 - Dissolve 0.5 mmol of Sodium Molybdate in 30 mL of DI water.
 - In a separate container, disperse 1 mmol of Selenium powder in 10 mL of DI water with the aid of sonication.
- · Mixing and Reduction:
 - Add the Selenium dispersion to the Sodium Molybdate solution under vigorous stirring.
 - Slowly add 5 mL of hydrazine hydrate to the mixture. Hydrazine hydrate acts as a reducing agent.
 - Continue stirring for 30 minutes to ensure a homogenous mixture.
- Hydrothermal Reaction:
 - Transfer the final mixture into a 50 mL Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and heat it to 200°C for 24 hours in an oven.
 - Allow the autoclave to cool down to room temperature naturally.
- · Product Collection and Purification:
 - Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.



- Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final MoSe₂ nanosheet powder in a vacuum oven at 60°C for 12 hours.

Functionalization of MoSe₂ Nanosheets

Functionalization is a critical step to immobilize biorecognition elements (e.g., antibodies, enzymes, DNA probes) onto the MoSe₂ nanosheet surface. Both non-covalent and covalent functionalization strategies can be employed.

Non-Covalent Functionalization

This approach relies on van der Waals forces, π - π stacking, or electrostatic interactions to attach molecules to the MoSe₂ surface, preserving the intrinsic electronic properties of the nanosheets. A common method involves using a linker molecule like 1-pyrenebutanoic acid succinimidyl ester (PBASE).

Experimental Protocol: Non-Covalent Functionalization with PBASE

Materials:

- Synthesized MoSe₂ nanosheets
- 1-pyrenebutanoic acid succinimidyl ester (PBASE)
- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS)

- Dispersion of MoSe₂: Disperse 1 mg of MoSe₂ nanosheets in 10 mL of DMF through sonication for 1 hour to obtain a homogenous suspension.
- Incubation with PBASE: Add 2 mg of PBASE to the MoSe₂ suspension. The pyrene group of PBASE will adsorb onto the basal plane of the MoSe₂ nanosheets via π - π stacking.



- Activation: Stir the mixture at room temperature for 4 hours in the dark to allow for the selfassembly of PBASE on the nanosheets.
- Purification: Centrifuge the mixture at 10,000 rpm for 15 minutes to remove excess PBASE.
 Resuspend the functionalized MoSe₂ nanosheets in PBS. The succinimidyl ester group is now available to form amide bonds with the amine groups of biomolecules.

Covalent Functionalization

Covalent functionalization offers a more stable and robust attachment of biomolecules. This can be achieved by creating defects on the MoSe₂ surface, such as selenium vacancies, which can then react with functional groups of linker molecules.

Experimental Protocol: Covalent Functionalization via Thiol Chemistry

Materials:

- Synthesized MoSe₂ nanosheets
- 3-mercaptopropionic acid (MPA)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS)

- Defect Generation (Optional but recommended): Mild plasma treatment or chemical etching can introduce Se vacancies.
- Thiolation: Disperse 1 mg of MoSe₂ nanosheets in 10 mL of an ethanolic solution containing 10 mM MPA. The thiol group of MPA will bind to the selenium vacancies on the MoSe₂ surface.
- Reaction: Stir the mixture at 50°C for 12 hours.



- Purification: Centrifuge the mixture at 10,000 rpm for 15 minutes and wash with ethanol to remove unbound MPA.
- Carboxyl Group Activation: Resuspend the MPA-functionalized MoSe₂ in PBS. Add 10 mM EDC and 5 mM NHS to activate the carboxyl groups of the MPA for subsequent bioconjugation. The nanosheets are now ready for immobilization of amine-containing biomolecules.

Electrochemical Biosensor Fabrication and Application

Functionalized MoSe₂ nanosheets can be used to modify electrodes for the sensitive electrochemical detection of various analytes.

Experimental Protocol: Fabrication of an Electrochemical Immunosensor for a Cancer Biomarker (e.g., Carcinoembryonic Antigen - CEA)

Materials:

- Glassy carbon electrode (GCE)
- PBASE-functionalized MoSe₂ nanosheets
- Anti-CEA antibodies
- Bovine serum albumin (BSA)
- Carcinoembryonic antigen (CEA) standards
- Phosphate-buffered saline (PBS)
- Electrochemical workstation



- Electrode Preparation: Polish the GCE with alumina slurry, followed by sonication in ethanol and DI water.
- Modification of GCE: Drop-cast 5 μL of the PBASE-functionalized MoSe₂ nanosheet suspension (1 mg/mL in PBS) onto the GCE surface and let it dry at room temperature.
- Antibody Immobilization: Add 10 μL of anti-CEA antibody solution (100 μg/mL in PBS) onto the modified electrode surface and incubate at 4°C for 12 hours. The succinimidyl ester groups on the functionalized MoSe₂ will react with the amine groups of the antibody.
- Blocking: Rinse the electrode with PBS to remove unbound antibodies. Then, incubate the
 electrode in a 1% BSA solution for 1 hour to block any remaining active sites and prevent
 non-specific binding.
- Detection:
 - The fabricated immunosensor is now ready for CEA detection.
 - Incubate the electrode with different concentrations of CEA in PBS for 30 minutes.
 - Perform electrochemical measurements (e.g., Differential Pulse Voltammetry or Electrochemical Impedance Spectroscopy) in a PBS solution containing a redox probe (e.g., [Fe(CN)₆]^{3-/4-}). The binding of CEA to the antibody will hinder the electron transfer, leading to a change in the electrochemical signal that is proportional to the CEA concentration.

Quantitative Data for MoSe₂-Based Electrochemical Biosensors



Analyte	Functionali zation/Com posite	Detection Method	Linear Range	Limit of Detection (LOD)	Reference
Uric Acid	MoSe ₂ /Reduc ed Graphene Oxide	DPV	40 nM - 200 μM	28.4 nM	[1]
17β-estradiol	MoSe ₂ -Citric Acid hybrids	DPV	5.0 x 10 ⁻¹² M - 5.0 x 10 ⁻⁹ M	2.0 x 10 ⁻¹³ M	[2]
Dopamine	Al-doped MoSe ₂ (Theoretical)	DFT	N/A	N/A	[3]

Optical Biosensor Fabrication and Application

Functionalized MoSe₂ nanosheets can also be utilized in optical biosensors, for instance, based on fluorescence quenching.

Experimental Protocol: Fabrication of a Fluorescence Quenching-Based DNA Biosensor

Materials:

- Functionalized MoSe₂ nanosheets (e.g., PEGylated for stability)
- Fluorescently-labeled single-stranded DNA (ssDNA) probe
- Target DNA
- Tris-EDTA buffer

Procedure:

• Dispersion: Disperse PEGylated MoSe₂ nanosheets in Tris-EDTA buffer.

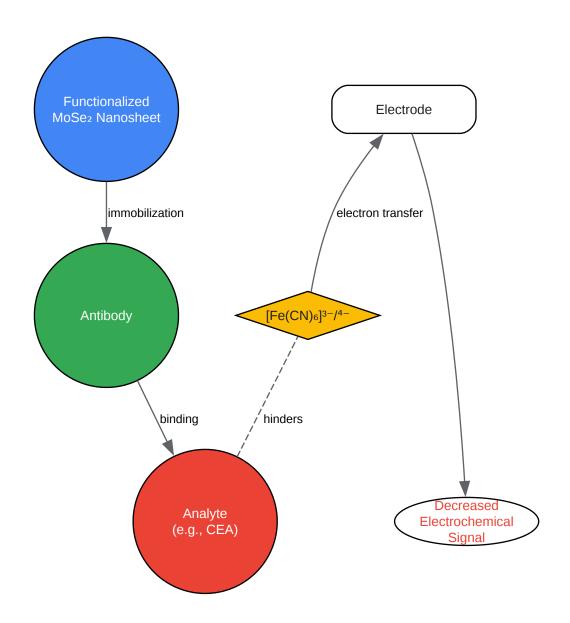


- Hybridization: Mix the MoSe₂ dispersion with the fluorescently-labeled ssDNA probe. The ssDNA will adsorb onto the MoSe₂ surface through van der Waals interactions, leading to the quenching of its fluorescence due to Förster Resonance Energy Transfer (FRET).
- Detection: Introduce the target DNA solution. The ssDNA probe will preferentially bind to its complementary target DNA, forming a double-stranded DNA (dsDNA). The rigid structure of dsDNA leads to its desorption from the MoSe₂ surface.
- Signal Readout: The desorption of the dsDNA restores the fluorescence of the dye. The increase in fluorescence intensity is proportional to the concentration of the target DNA.

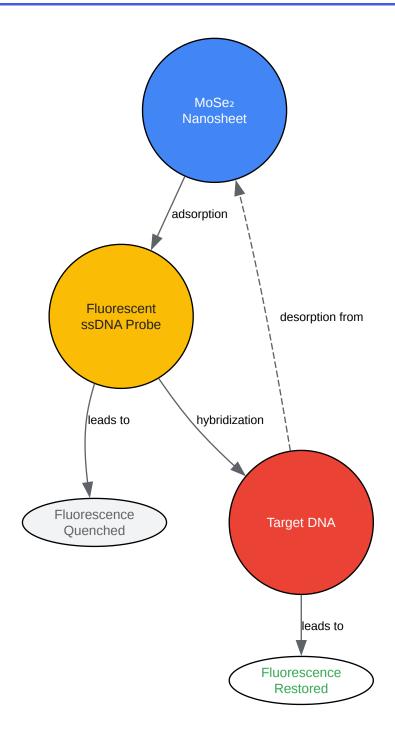
Visualizations Diagrams of Workflows and Signaling Pathways











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